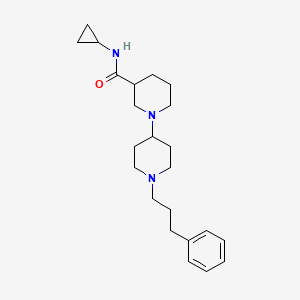![molecular formula C15H17N3O3 B6085308 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6085308.png)
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DAPPT, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. DAPPT has been found to possess various biochemical and physiological effects and has been studied for its mechanism of action and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway, both of which are involved in the inflammatory response. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, thereby reducing oxidative stress and inflammation. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one limitation of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For research include the development of new drugs, investigation of its mechanism of action, and improvement of its solubility in water.
Métodos De Síntesis
The synthesis of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,6-diethylbenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione obtained through this method is high, making it a reliable and cost-effective method for synthesizing 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione.
Propiedades
IUPAC Name |
5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-9-6-5-7-10(4-2)12(9)16-8-11-13(19)17-15(21)18-14(11)20/h5-8H,3-4H2,1-2H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCFWJJOIOUFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)

![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6085283.png)
![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B6085291.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
![{3-benzyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6085312.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B6085317.png)
![2-[(5-cyano-6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6085324.png)
![1-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6085336.png)